molecular formula C6H10O4 B3054767 1-Ethyl 3-methyl malonate CAS No. 6186-89-6

1-Ethyl 3-methyl malonate

Cat. No.: B3054767
CAS No.: 6186-89-6
M. Wt: 146.14 g/mol
InChI Key: LIRDIZPKBSSVBK-UHFFFAOYSA-N
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Description

1-Ethyl 3-methyl malonate is an organic compound belonging to the class of malonic esters. It is characterized by the presence of two ester groups attached to a central carbon atom, with an ethyl group and a methyl group as substituents. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

Mechanism of Action

Target of Action

1-Ethyl 3-methyl malonate, also known as Propanedioic acid,1-ethyl 3-methyl ester, primarily targets the enolate ions . Enolate ions are formed by the deprotonation of a carbonyl compound, and they play a crucial role in various organic reactions .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack . This forms a new C−C bond, joining two smaller pieces into one larger molecule .

Biochemical Pathways

The alkylation of enolate ions is a key step in the Malonic Ester Synthesis . This is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Pharmacokinetics

It’s known that the compound can be detected at nanomolar concentrations, and a good linearity is achieved from nanomolar to millimolar concentrations . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the formation of a substituted monocarboxylic acid . On heating with aqueous hydrochloric acid, the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the alkylation process can be affected by the nature of the alkylating agent . The alkyl group should be primary or methyl, and preferably should be allylic or benzylic . Secondary halides react poorly, and tertiary halides don’t react at all because a competing E2 elimination of HX occurs instead . Vinylic and aryl halides are also unreactive because a backside approach is sterically prevented .

Preparation Methods

1-Ethyl 3-methyl malonate can be synthesized through the alkylation of diethyl malonate with ethyl iodide and methyl iodide. The reaction typically involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl 3-methyl malonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include alkyl halides, strong bases like sodium ethoxide, and acids such as hydrochloric acid. Major products formed include various substituted malonic acids and acetic acids.

Scientific Research Applications

1-Ethyl 3-methyl malonate has diverse applications in scientific research:

Comparison with Similar Compounds

1-Ethyl 3-methyl malonate is similar to other malonic esters such as diethyl malonate and dimethyl malonate. its unique substitution pattern (ethyl and methyl groups) provides distinct reactivity and selectivity in chemical reactions. Similar compounds include:

Properties

IUPAC Name

3-O-ethyl 1-O-methyl propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-10-6(8)4-5(7)9-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRDIZPKBSSVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299096
Record name 1-Ethyl 3-methyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6186-89-6
Record name NSC128183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl 3-methyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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